2-クロロ-2-デオキシ-D-グルコース

概要

説明

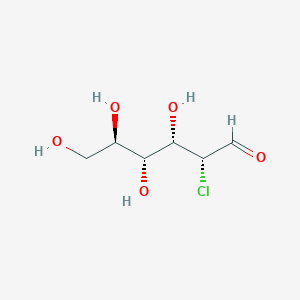

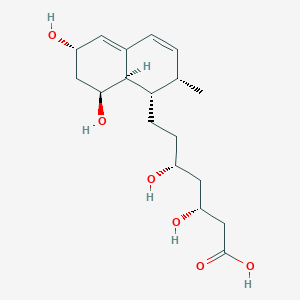

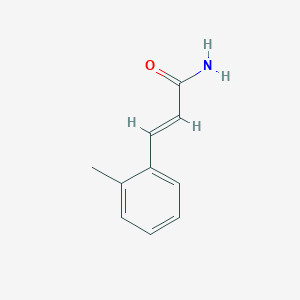

2-クロロ-2-デオキシ-D-グルコースは、分子式がC6H11ClO5、分子量が198.60 g/molの化学化合物です . 無色の結晶性粉末であり、水に可溶性で、アセトンにはわずかに可溶性です . この化合物は、高いグルコース毒性と細胞のグルコース代謝を阻害する能力で知られています .

2. 製法

2-クロロ-2-デオキシ-D-グルコースは、さまざまな方法で合成することができます。一般的な方法の1つは、3,4,5-トリ-O-アセチルD-グルカルまたは3,4,5-トリヒドロキシ-グルカルを原料として用いる方法です。これらを固体酸と溶媒に入れて撹拌し、特定の温度で反応させます。 反応後、固体酸を除去し、再結晶によって生成物を精製します . 別の方法としては、メタノール中で臭素を用いたD-グルカルのハロゲン化O-グリコシル化を行い、続いてハロ基を還元除去し、飽和水性リン酸二水素ナトリウム中の亜鉛を用いてメトキシ基を加水分解する方法があります .

3. 化学反応解析

2-クロロ-2-デオキシ-D-グルコースは、置換反応などのさまざまな化学反応を起こします。 空気に対して敏感で吸湿性があるため、空気中の水分を容易に吸収します . 反応で使用される一般的な試薬には、臭素、メタノール、亜鉛などがあります . これらの反応から生成される主な生成物には、2-デオキシ-D-グルコースおよびその他の誘導体があります .

科学的研究の応用

2-クロロ-2-デオキシ-D-グルコースは、いくつかの科学研究で応用されています。 グルコース輸送阻害剤として、細胞のグルコース代謝を研究するために使用されます . 腫瘍学では、腫瘍細胞は正常細胞よりもグルコースの需要量が多いため、腫瘍細胞の代謝を調べるために使用されます . さらに、放射線増感、化学増感、酸化ストレスを含む抗癌戦略の開発に使用されています . 解糖を阻害し、ウイルスの複製を抑制することによって、COVID-19の治療における潜在的な使用についても調査されています .

作用機序

2-クロロ-2-デオキシ-D-グルコースの作用機序は、グルコースを模倣し、解糖を阻害する能力に関与しています。 細胞内に入ると、ヘキソキナーゼによってリン酸化されて2-デオキシ-D-グルコース-6-リン酸を生成しますが、これはホスホグルコースイソメラーゼによってさらに代謝されません . これにより、2-デオキシ-D-グルコース-6-リン酸が蓄積し、解糖を阻害し、細胞死を誘導します . また、ヘキソキナーゼとグルコース-6-リン酸イソメラーゼの機能にも影響を与え、細胞代謝をさらに阻害します .

6. 類似の化合物との比較

2-クロロ-2-デオキシ-D-グルコースは、2-デオキシ-D-グルコースや2-フルオロ-2-デオキシ-D-グルコースなどの他のグルコースアナログと類似しています . その独特の機能は、第2位に塩素原子があることで、グルコース毒性とグルコース代謝を阻害する能力が向上しています . 他の類似の化合物には、D-グルコースとL-フコースがあります .

生化学分析

Biochemical Properties

2-Chloro-2-deoxy-D-glucose plays a significant role in biochemical reactions by mimicking glucose. It is phosphorylated by hexokinase to form 2-chloro-2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized by phosphoglucose isomerase. This inhibition disrupts glycolysis and leads to a depletion of cellular ATP . The compound interacts with enzymes such as hexokinase and phosphoglucose isomerase, and proteins involved in glucose transport, such as glucose transporters (GLUTs) .

Cellular Effects

2-Chloro-2-deoxy-D-glucose affects various cell types by inhibiting glycolysis, leading to reduced ATP production and increased oxidative stress . This compound has been shown to induce apoptosis in cancer cells by interfering with glucose metabolism and inhibiting N-linked glycosylation . It also impacts cell signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, and alters gene expression related to cell survival and proliferation .

Molecular Mechanism

At the molecular level, 2-Chloro-2-deoxy-D-glucose exerts its effects by being phosphorylated to 2-chloro-2-deoxy-D-glucose-6-phosphate, which accumulates in cells and inhibits hexokinase and phosphoglucose isomerase . This inhibition leads to a blockade of glycolysis, resulting in energy deprivation and cell death. Additionally, the compound induces endoplasmic reticulum stress and autophagy, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-2-deoxy-D-glucose change over time. Initially, it causes a rapid decrease in ATP levels and an increase in oxidative stress . Over prolonged exposure, cells may develop resistance mechanisms, such as upregulation of alternative metabolic pathways . The compound is relatively stable under laboratory conditions but can degrade over time, affecting its efficacy .

Dosage Effects in Animal Models

The effects of 2-Chloro-2-deoxy-D-glucose vary with different dosages in animal models. At low doses, it can inhibit tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as prolonged Q-T intervals and cardiac toxicity . The therapeutic window for this compound is narrow, requiring careful dosage optimization to balance efficacy and safety .

Metabolic Pathways

2-Chloro-2-deoxy-D-glucose is involved in metabolic pathways related to glucose metabolism. It is phosphorylated by hexokinase but cannot be further metabolized, leading to the accumulation of 2-chloro-2-deoxy-D-glucose-6-phosphate . This accumulation inhibits glycolysis and affects metabolic flux, reducing the levels of downstream metabolites .

Transport and Distribution

Within cells, 2-Chloro-2-deoxy-D-glucose is transported by glucose transporters (GLUTs) and distributed throughout the cytoplasm . Its phosphorylated form, 2-chloro-2-deoxy-D-glucose-6-phosphate, is trapped inside cells due to its inability to cross the cell membrane . This trapping mechanism is crucial for its function as a glycolysis inhibitor and diagnostic tool in PET imaging .

Subcellular Localization

2-Chloro-2-deoxy-D-glucose is primarily localized in the cytoplasm, where it exerts its inhibitory effects on glycolysis . It does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is mainly confined to the cytoplasmic enzymes involved in glucose metabolism .

準備方法

2-Chloro-2-deoxy-D-glucose can be synthesized using various methods. One common method involves the use of 3,4,5-tri-O-acetyl D-glucal or 3,4,5-tri-hydroxy-glucal as raw materials. These are placed in a solvent with solid acid, stirred, and reacted at a specific temperature. After the reaction, the solid acid is removed, and the product is purified through recrystallization . Another method involves halogen-mediated O-glycosidation of D-glucal by bromine in methanol, followed by reductive removal of the halo group and hydrolysis of the methoxy group by zinc in saturated aqueous sodium dihydrogen phosphate .

化学反応の分析

2-Chloro-2-deoxy-D-glucose undergoes various chemical reactions, including substitution reactions. It is sensitive to air and hygroscopic, meaning it readily absorbs moisture from the air . Common reagents used in its reactions include bromine, methanol, and zinc . The major products formed from these reactions include 2-deoxy-D-glucose and other derivatives .

類似化合物との比較

2-Chloro-2-deoxy-D-glucose is similar to other glucose analogs such as 2-deoxy-D-glucose and 2-fluoro-2-deoxy-D-glucose . its unique feature is the presence of a chlorine atom at the second position, which enhances its glucose toxicity and ability to interfere with glucose metabolism . Other similar compounds include D-glucose and L-fucose .

特性

IUPAC Name |

(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGMPAFDRYYIG-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163527 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14685-79-1 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014685791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-Chloro-2-deoxy-D-glucose relate to its ability to elicit feeding responses?

A: Studies exploring the impact of glucose analogs on feeding behavior in rats revealed that modifications at the C-2 position of the glucose molecule significantly influence feeding responses. [] While D-glucose decreased meal size, 2-deoxy-D-glucose, lacking a hydroxyl group at C-2, induced feeding. [] Interestingly, 2-fluoro-2-deoxy-D-glucose and 2-chloro-2-deoxy-D-glucose, both halogenated at C-2, elicited even stronger feeding responses compared to 2-deoxy-D-glucose. [] This highlights the importance of the C-2 substituent in modulating the feeding response, with halogens potentially enhancing the effect.

Q2: Is 2-Chloro-2-deoxy-D-glucose a specific inhibitor of any enzymes?

A: While 2-ClDG is primarily known for inhibiting hexokinase, research indicates it does not demonstrate strong inhibitory effects on endo-α-mannosidase, an enzyme involved in glycoprotein processing. [] Modifications to the glucose unit of 1-deoxy-3-O-(α-D-glucopyranosyl)-mannojirimycin, a potent endo-α-mannosidase inhibitor, including its replacement with 2-ClDG, did not improve inhibitory properties. [] This suggests a high specificity of endo-α-mannosidase for its natural substrate and highlights that 2-ClDG's action is primarily focused on glycolysis.

Q3: What are the impurities found in [18F]Fluorodeoxyglucose (FDG) products, and how are they determined?

A: 2-Chloro-2-deoxy-D-glucose (2-ClDG) and 2-fluoro-2-deoxy-D-glucose (FDG) are identified as chemical impurities present in [18F]Fluorodeoxyglucose (F-18-FDG) products. [, ] These impurities can be separated and quantified using techniques like capillary electrophoresis, allowing for the determination of their presence and concentration within F-18-FDG. []

Q4: Has 2-Chloro-2-deoxy-D-glucose shown potential against any specific diseases?

A: While not a primary focus of the provided research, one study explored the potential of various wheatgrass constituents, including Rutin, against COVID-19. [] While Rutin showed the most promising results in silico, further research is needed to validate these findings and explore the efficacy of wheatgrass constituents like 2-ClDG in vivo. []

Q5: Are there any known analytical methods for characterizing and quantifying 2-Chloro-2-deoxy-D-glucose?

A: Capillary electrophoresis has been identified as a suitable method for determining the concentration of 2-ClDG, particularly within the context of its presence as an impurity in [18F]Fluorodeoxyglucose products. [] This method allows for the separation and quantification of 2-ClDG alongside other related compounds like 2-fluoro-2-deoxy-D-glucose and glucose itself. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)

![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)